The synthesis of eIF4A3-IN-16 involves several advanced organic chemistry techniques. While specific synthetic pathways are not detailed in the available literature, it is generally understood that compounds like eIF4A3-IN-16 are synthesized through multi-step organic reactions, which may include:
Technical details often involve the use of spectroscopic methods (NMR, mass spectrometry) for characterization and confirmation of the compound's structure.
eIF4A3-IN-16 has a specific molecular structure that can be described using its chemical formula and structural representation. The compound's structure is crucial for understanding its interaction with biological targets.
The structural analysis can be complemented by computational modeling to predict binding affinities and interactions with target proteins.
eIF4A3-IN-16 participates in several chemical reactions primarily related to its interaction with biological macromolecules. Key reactions include:
Technical details about these reactions often involve kinetic studies to determine inhibition constants and assess the potency of eIF4A3-IN-16 against various substrates.
The mechanism by which eIF4A3-IN-16 exerts its effects involves several steps:
Data from experimental studies indicate that this mechanism may lead to apoptosis in cancer cells where eIF4A3 is overexpressed.
Relevant analyses often include stability testing under various pH conditions and temperature profiles.
eIF4A3-IN-16 has significant potential applications in scientific research and therapeutic development:
Eukaryotic Initiation Factor 4A3 (eIF4A3) is a DEAD-box RNA helicase and an invariable core component of the exon junction complex (EJC), a multiprotein complex deposited onto spliced mRNAs during exon-exon junction formation. The EJC assembles ~20-24 nucleotides upstream of exon-exon junctions in a splicing-dependent manner, serving as a molecular beacon for post-transcriptional mRNA regulation [4] [7] [10]. The core EJC comprises four proteins: eIF4A3, MAGOH (Mago homolog), RBM8A (RNA-binding protein 8A/Y14), and CASC3 (MLN51/Barentsz) [3] [4] [7].
eIF4A3 provides the primary RNA-binding activity within the EJC. Its RecA domains form an RNA-binding cleft that anchors the complex to mRNA, while its DEAD-box motif enables ATP-dependent RNA helicase activity [4] [7]. Structural analyses reveal that eIF4A3 undergoes conformational changes during EJC assembly:
This assembly process is spatiotemporally regulated. Phosphorylation of eIF4A3 at threonine-163 (T163) by cyclin-dependent kinases (CDK1/CDK2) during mitosis disrupts EJC formation by reducing eIF4A3’s affinity for RNA and other EJC components, linking complex assembly to cell cycle progression [6] [4].
Table 1: Core Components of the Exon Junction Complex
Protein | Gene | Function in EJC | Binding Partners |
---|---|---|---|
eIF4A3 | EIF4A3 | Primary RNA-binding helicase | CWC22, MAGOH-RBM8A, CASC3 |
MAGOH | MAGOH | Stabilizes eIF4A3-RNA binding | RBM8A, eIF4A3 |
RBM8A | RBM8A | Forms heterodimer with MAGOH | MAGOH, eIF4A3 |
CASC3 | CASC3 | EJC stabilizer; enhances NMD efficiency | eIF4A3 |
eIF4A3 is a critical effector of nonsense-mediated mRNA decay (NMD), a conserved RNA surveillance pathway that degrades transcripts with premature termination codons (PTCs). The EJC acts as a molecular ruler to detect PTCs located >50-55 nucleotides upstream of exon-exon junctions [3] [4] [10]. Key mechanisms include:
Pharmacological inhibition of eIF4A3 (e.g., using compounds like T-595 or T-202) increases PTC-containing transcripts by >40%, confirming its central role in NMD [2]. This results in dysregulated expression of genes controlling cell cycle checkpoints (e.g., G2/M regulators) and apoptosis [2] [6].
eIF4A3 interacts with spliceosomal factors and RNA-binding proteins (RBPs) to coordinate mRNA processing:
Notably, stress granule dynamics involve eIF4A3-mediated regulation of scaffold proteins G3BP1 and TIA1, linking EJC function to translational control under cellular stress [2].
eIF4A3 is overexpressed in multiple cancers (glioblastoma, hepatocellular carcinoma, pancreatic cancer, ovarian cancer) and drives tumor progression via:
Table 2: eIF4A3 in Oncogenic Pathways
Cancer Type | Dysregulated Process | Key Targets/Pathways | Consequence |
---|---|---|---|
Hepatocellular Carcinoma | Oncogenic splicing | FGFR4 splicing variants | Enhanced EMT and metastasis |
Ovarian Cancer | Metabolic reprogramming | PDK4 stabilization | Aerobic glycolysis (Warburg effect) |
Breast Cancer | lncRNA-mediated stabilization | circBRWD3/miR-142-3p/RAC1/PAK1 | Tumor proliferation and invasion |
Glioblastoma | Cell cycle disruption | p53 splicing dysregulation | Genomic instability |
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